Rhein

Description

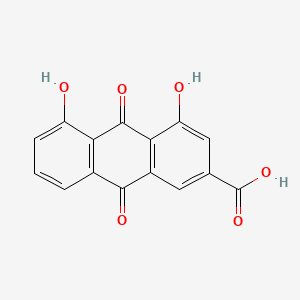

This compound is a dihydroxyanthraquinone.

This compound is an anthraquinone metabolite of rheinanthrone and senna glycoside is present in many medicinal plants including Rheum palmatum, Cassia tora, Polygonum multiflorum, and Aloe barbadensis. It is known to have hepatoprotective, nephroprotective, anti-cancer, anti-inflammatory, and several other protective effects.

This compound has been reported in Rheum likiangense, Rheum franzenbachii, and other organisms with data available.

Properties

IUPAC Name |

4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDLCPWAQCPTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O6 | |

| Record name | RHEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026000 | |

| Record name | Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rhein appears as yellow needles (from methanol) or yellow-brown powder. (NTP, 1992), Solid | |

| Record name | RHEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | RHEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | RHEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

478-43-3 | |

| Record name | RHEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rhein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydro-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM64C2P6UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

610 °F (NTP, 1992), >300, 321 °C | |

| Record name | RHEIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20992 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Intricate Dance of a Natural Compound: Rhein's Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rhein, a naturally occurring anthraquinone compound found in medicinal plants such as rhubarb (Rheum spp.), has garnered significant attention for its multifaceted anti-cancer properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on cancer cells. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a therapeutic agent. This document summarizes key signaling pathways modulated by this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its molecular interactions.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, and this compound has emerged as a promising candidate.[2] Preclinical studies have demonstrated this compound's ability to inhibit the growth of a wide array of cancer cell types, including those of the breast, colon, lung, liver, pancreas, and oral cavity.[1][3][4] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.[3][5] This guide will dissect these mechanisms, offering a granular view of this compound's action at the molecular level.

Core Mechanisms of Action

This compound's anti-cancer activity is not attributed to a single mode of action but rather to its pleiotropic effects on various cellular processes. The primary mechanisms include the induction of apoptosis, cell cycle arrest, generation of reactive oxygen species (ROS), and the modulation of key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound can induce mitochondrial stress, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death. The expression of the pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated by this compound treatment.[3][6]

-

Extrinsic Pathway: this compound has been shown to upregulate the expression of death receptors, such as Fas, on the surface of cancer cells.[7] This sensitization to extrinsic apoptotic signals can enhance the efficacy of other therapeutic agents.

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the S-phase or G1 phase.[1][2][8] This arrest is mediated by the modulation of key cell cycle regulatory proteins. This compound has been observed to downregulate the expression of cyclins (such as Cyclin A1 and Cyclin E1) and cyclin-dependent kinases (like CDK2), which are essential for cell cycle progression.[1][2] Concurrently, it can upregulate the expression of cell cycle inhibitors like p21 and p27.[6]

Generation of Reactive Oxygen Species (ROS)

At higher concentrations (50 μM and above), this compound can act as a pro-oxidant, inducing the generation of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways. The accumulation of ROS has been linked to the inactivation of pro-survival signaling pathways, such as the PI3K/Akt pathway.[2]

Modulation of Key Signaling Pathways

This compound's ability to influence apoptosis, cell cycle, and other cellular processes is intricately linked to its modulation of several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of key components like Akt and mTOR.[2] This inhibition can lead to decreased protein synthesis, cell growth, and the induction of apoptosis. In some cases, this compound has been found to promote the degradation of mTOR through the ubiquitin-proteasome pathway.[9]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be context-dependent. In some cancer cells, it inhibits the phosphorylation of ERK, a key mediator of cell proliferation.[5] In others, it can activate the stress-activated JNK and p38 pathways, which can lead to apoptosis.[10]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical mediator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and the downregulation of its target genes, which are involved in cell survival and inflammation.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been demonstrated to suppress the STAT3 pathway, leading to the downregulation of its target genes and the inhibition of tumor growth.[1][2]

Quantitative Data

The efficacy of this compound varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, as well as its effects on cell cycle distribution and protein expression.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Oral Cancer | YD-10B | 106.8 | 24 | [2] |

| Oral Cancer | Ca9-22 | 90.96 | 24 | [2] |

| Renal Cell Carcinoma | A498 | ~60 | 48 | [5] |

| Renal Cell Carcinoma | 786-O | ~60 | 48 | [5] |

| Renal Cell Carcinoma | ACHN | ~60 | 48 | [5] |

| Lung Cancer | A549 | 47.3 µg/ml (~166 µM) | 24 | [11] |

| Lung Cancer | A549/Taxol | 48.6 µg/ml (~171 µM) | 24 | [11] |

| Lung Cancer | PC9 | 24.9 µg/ml (~88 µM) | 24 | [11] |

| Lung Cancer | PC9/GD | 27.4 µg/ml (~96 µM) | 24 | [11] |

| Gastric Cancer | AGS | 125.06 | Not Specified | [12] |

| Gastric Cancer | MGC803 | 66.09 | Not Specified | [12] |

| Hepatocellular Carcinoma | BEL-7402 | 50-200 (effective range) | 48 | [8][13] |

| Breast Cancer | MCF-7/VEC | 1.291 x 10^5 | Not Specified | [14] |

| Breast Cancer | MCF-7/HER2 | 1.079 x 10^5 | Not Specified | [14] |

| Non-small Cell Lung Cancer | PC-9 | 24.59 | Not Specified | [14] |

| Non-small Cell Lung Cancer | H460 | 52.88 | Not Specified | [14] |

| Non-small Cell Lung Cancer | A549 | 23.9 | Not Specified | [14] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Effect | Reference |

| YD-10B | 25, 50, 100 | 48 | Increased proportion of S-phase cells | [1][2] |

| Ca9-22 | 25, 50, 100 | 48 | Increased proportion of S-phase cells | [1][2] |

| BEL-7402 | 50-200 | 48 | S-phase arrest | [8][15] |

| Pancreatic Cancer Cells | 0-200 | Not Specified | G1 phase arrest | |

| MCF-7/HER2 | Not Specified | Not Specified | S-phase arrest | [6] |

| MCF-7/VEC | Not Specified | Not Specified | Increased G1 phase | [6] |

Table 3: Effect of this compound on the Expression of Key Proteins

| Protein | Cancer Cell Type | Effect of this compound | Reference |

| p-AKT | Oral Cancer | Downregulation | [2] |

| p-mTOR | Oral Cancer | Downregulation | [2] |

| Cyclin A1 | Oral Cancer | Downregulation | [1][2] |

| Cyclin E1 | Oral Cancer | Downregulation | [1][2] |

| CDK2 | Oral Cancer | Downregulation | [1][2] |

| p-ERK | Renal Cell Carcinoma | Downregulation | [5] |

| p-JNK | Renal Cell Carcinoma | Downregulation | [5] |

| MMP9 | Renal Cell Carcinoma | Downregulation | [5] |

| CCND1 | Renal Cell Carcinoma | Downregulation | [5] |

| c-Myc | Hepatocellular Carcinoma | Downregulation | [8] |

| Caspase-3 | Hepatocellular Carcinoma | Upregulation | [8] |

| Bax | Breast Cancer | Upregulation | [3] |

| Bcl-2 | Breast Cancer | Downregulation | [3] |

| p-STAT3 | Colon Cancer | Downregulation | [3] |

| Cyclin D1 | Colon Cancer | Downregulation | [3] |

| Cyclin B1 | Colon Cancer | Downregulation | [3] |

| p53 | Lung Cancer | Upregulation | [3] |

| p21 | Lung Cancer | Upregulation | [3] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-cancer effects.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Culture and treat cancer cells with different concentrations of this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration and Invasion Assay

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Staining and Counting: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet. Count the stained cells under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: Key signaling pathways modulated by this compound in cancer cells.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound presents a compelling case as a multi-targeted anti-cancer agent. Its ability to simultaneously modulate several key signaling pathways, induce apoptosis, and halt cell cycle progression underscores its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.

Future investigations should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in combination with existing chemotherapeutic agents, and developing novel drug delivery systems to enhance its bioavailability and tumor-specific targeting. Further in vivo studies are also crucial to validate the promising in vitro findings and to assess the safety and efficacy of this compound in a preclinical setting. The continued exploration of this compound's mechanism of action will undoubtedly pave the way for its potential translation into a valuable clinical tool in the fight against cancer.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V/PI staining assay [bio-protocol.org]

- 3. This compound Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell and rat serum, urine and tissue metabolomics analysis elucidates the key pathway changes associated with chronic nephropathy and reveals the mechanism of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]

- 10. This compound inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 14. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 15. kumc.edu [kumc.edu]

Biological activities of Rhein and its derivatives

An In-Depth Technical Guide to the Biological Activities of Rhein and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a prominent lipophilic anthraquinone compound isolated from various medicinal plants, including those of the Rheum (rhubarb), Cassia, Polygonum, and Aloe genera.[1][2][3] Traditionally used in Chinese medicine for centuries, modern pharmacological research has illuminated its diverse biological activities, establishing it as a molecule of significant interest for therapeutic development.[1][4] this compound exhibits a wide spectrum of effects, including anticancer, anti-inflammatory, antidiabetic, hepatoprotective, and neuroprotective properties.[1][2] Its mechanisms of action are complex, often involving the modulation of critical cellular signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[3] However, the clinical utility of this compound is hampered by poor water solubility, low oral bioavailability, and potential for toxicity at higher doses.[1][3][5][6] This has spurred the design and synthesis of numerous this compound derivatives, engineered to enhance pharmacological properties and reduce toxicity.[1][6][7][8] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, presenting quantitative data, detailing key experimental methodologies, and visualizing the underlying molecular pathways to support ongoing research and drug development efforts.

Anticancer Activities

This compound and its derivatives have demonstrated potent therapeutic effects against a range of cancers, including liver, breast, lung, colorectal, and oral cancers.[1][9] Its antitumor mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[3][10]

Molecular Mechanisms & Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways:

-

PI3K/Akt/mTOR Pathway: this compound can directly target and promote the ubiquitin-proteasome-mediated degradation of mTOR, a central regulator of cell growth and proliferation.[1][10] This inhibition suppresses downstream signaling, leading to reduced cell viability and proliferation in cancers like colorectal and oral cancer.[10][11]

-

MAPK Pathway: The compound has been shown to inhibit the phosphorylation of key components of the MAPK pathway, such as ERK and JNK.[9][12] This disruption interferes with signals that promote cancer cell proliferation, migration, and invasion, particularly in renal and colon cancer cells.[9][12]

-

NF-κB Pathway: By inhibiting the NF-κB signaling pathway, this compound reduces the expression of various pro-inflammatory and pro-survival genes that are critical for tumor progression and angiogenesis.[9]

-

Apoptosis Induction: this compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It increases the Bax/Bcl-2 ratio, promotes the release of cytochrome c, and activates caspases-3, -8, and -9.[1][9] This process is often initiated by the generation of reactive oxygen species (ROS), leading to loss of mitochondrial membrane potential.[1]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases, depending on the cancer type. For instance, it causes S-phase arrest in colorectal and oral cancer cells and G2/M phase arrest in non-small cell lung cancer cells.[1][11] This is achieved by down-regulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been quantified across numerous cancer cell lines, with IC50 values indicating its concentration-dependent efficacy.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |

| This compound | Liver Cancer | HepG2 | 161.5 | [1] |

| Liver Cancer | HepaRG | 77.97 | [1] | |

| Lung Cancer | A549 | 23.9 | [1] | |

| Lung Cancer | PC-9 | 24.59 | [1] | |

| Lung Cancer | H460 | 52.88 | [1] | |

| Colorectal Cancer | HCT15 | 41.25 | [1] | |

| Colorectal Cancer | HCT116 | 47.77 | [1] | |

| Colorectal Cancer | DLD1 | 46.51 | [1] | |

| Oral Cancer | YD-10B | 106.8 | [13] | |

| Oral Cancer | Ca9-22 | 90.96 | [13] | |

| Derivative 4v | Colorectal Cancer | HCT116 | 0.31 - 0.83 | [7] |

| Liver Cancer | HepG2 | 0.33 - 0.85 | [7] | |

| Breast Cancer | MCF-7 | 5.92 - 7.63 | [7] | |

| Derivative 5e | Lung Cancer | A549 | 5.74 | [14] |

Note: IC50 values can vary based on experimental conditions and incubation times (typically 24-72h).

Anti-inflammatory Activities

This compound exhibits significant anti-inflammatory activity by inhibiting the activation of inflammatory cells and reducing the production and release of inflammatory mediators.[1][15] This effect is central to its therapeutic potential in conditions like osteoarthritis and rheumatoid arthritis.[15][16][17]

Molecular Mechanisms & Signaling Pathways

The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway .[1][5] In inflammatory states, signaling molecules like TNF-α and IL-1β trigger the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound blocks the degradation of IκBα, thereby preventing p65 nuclear translocation.[17] This leads to a significant reduction in the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6), enzymes (iNOS, COX-2), and other inflammatory mediators.[1][15][17] Additionally, this compound can modulate the MAPK and PI3K/Akt pathways, which also play a role in the inflammatory response.[1]

Antidiabetic and Metabolic Activities

This compound has demonstrated significant potential in managing diabetes mellitus and related metabolic disorders.[18][19] Its effects include improving insulin resistance, protecting pancreatic β-cells, and regulating glucose and lipid metabolism.[3][18]

Molecular Mechanisms

-

Improving Insulin Resistance: this compound enhances insulin sensitivity by modulating several pathways. It can inhibit the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism.[18][20] By acting as a PPARγ antagonist, this compound can reduce fat accumulation and decrease levels of circulating free fatty acids, which contribute to insulin resistance.[3]

-

Anti-inflammatory Action: Chronic low-grade inflammation is a key driver of insulin resistance. By inhibiting the NF-κB pathway, this compound reduces the production of inflammatory cytokines in metabolic tissues, thereby improving insulin signaling.[18]

-

Protecting Pancreatic β-cells: this compound protects pancreatic β-cells from hyperglycemia-induced apoptosis.[20] It achieves this by inhibiting mitochondrial fission through the suppression of dynamin-related protein 1 (Drp1) and by reducing oxidative stress.[20][21]

-

Regulating Gut Microbiota: Studies suggest this compound can modulate the gut microbiota, increasing the abundance of beneficial bacteria like Bacteroides. This alteration can improve glucose metabolism and homeostasis.[18]

-

Lipid Metabolism: this compound inhibits cholesterol synthesis by targeting HMG-CoA reductase and reduces the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[18][20]

Hepatoprotective and Neuroprotective Activities

Hepatoprotective Effects

This compound demonstrates protective effects against liver injury induced by toxins like acetaminophen and methotrexate.[22][23] The primary mechanism involves the mitigation of oxidative stress. This compound upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1) and superoxide dismutase (SOD).[3][22] This enhances the cellular defense against reactive oxygen species, reduces lipid peroxidation, and prevents hepatocyte apoptosis.[2][22]

Neuroprotective Effects

This compound exhibits neuroprotective properties in models of cerebral ischemia-reperfusion injury and Alzheimer's disease.[24][25][26] Its key mechanisms include:

-

Antioxidant Activity: this compound reduces oxidative stress in the brain by increasing the activity of antioxidant enzymes (SOD, CAT, GSH-Px) and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3][24]

-

Anti-apoptotic Action: It modulates apoptosis-related proteins, increasing the expression of anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax and cleaved caspases-3 and -9.[24]

-

Anti-neuroinflammation: this compound inhibits microglia-mediated neuroinflammation by suppressing the activation of the NLRP3 inflammasome and the TLR4-NFκB signaling pathway, thereby reducing the production of pro-inflammatory cytokines in the brain.[25]

-

Mitochondrial Biogenesis: In models of Alzheimer's, this compound has been shown to activate the SIRT1/PGC-1α pathway, which promotes mitochondrial biogenesis and function, helping to counteract neuronal oxidative stress.[26][27]

Experimental Protocols & Workflows

This section outlines the general methodologies for key experiments frequently cited in the study of this compound's biological activities.

Cell Viability Assay (MTT or CCK-8)

This assay quantifies the cytotoxic or anti-proliferative effect of a compound on cancer cells.

-

Principle: Tetrazolium salts (MTT or WST-8) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or its derivatives (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, 72 hours).[13] Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. If using MTT, subsequently add 150 µL of DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis after treatment.

-

Principle: Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Methodology:

-

Cell Culture & Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population is segregated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Principle: Proteins from a cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

-

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Perspectives

This compound is a pharmacologically versatile natural compound with well-documented anticancer, anti-inflammatory, antidiabetic, hepatoprotective, and neuroprotective activities. Its ability to modulate multiple critical signaling pathways, including NF-κB, PI3K/Akt/mTOR, and Nrf2, underscores its therapeutic potential for a wide range of complex diseases. The primary challenges hindering its clinical translation—poor solubility and low bioavailability—are being actively addressed through the development of novel derivatives and drug delivery systems.[1][7][8] Studies have shown that derivatives, such as those modified at the 2-carboxyl group, can exhibit significantly improved aqueous solubility and orders-of-magnitude greater potency than the parent compound.[7][8]

Future research should focus on comprehensive preclinical and clinical evaluation of the most promising this compound derivatives. Key areas of investigation include detailed pharmacokinetic and toxicological profiling, optimization of drug delivery strategies to improve target tissue accumulation, and elucidation of synergistic effects when used in combination with existing therapeutic agents. The wealth of data on this compound provides a strong foundation for its development as a next-generation therapeutic agent for managing cancer, inflammatory disorders, and metabolic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of this compound derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of this compound derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Therapeutic Emergence of this compound as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of this compound–piperazine–furanone hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory Effects and Mechanisms of this compound, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory Effects and Mechanisms of this compound, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. This compound for treating diabetes mellitus: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound for treating diabetes mellitus: A pharmacological and mechanistic overview | Semantic Scholar [semanticscholar.org]

- 20. The Molecular Mechanism of this compound in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Hepatoprotective effect of this compound against methotrexate-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. This compound protects against cerebral ischemic‑/reperfusion‑induced oxidative stress and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. This compound Ameliorates Cognitive Impairment in an APP/PS1 Transgenic Mouse Model of Alzheimer's Disease by Relieving Oxidative Stress through Activating the SIRT1/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Rhein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a primary active lipophilic component found in several medicinal plants, most notably Rhubarb (Rheum spp.). It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, hepatoprotective, and nephroprotective effects. However, the clinical translation of this compound is significantly hampered by its poor water solubility, leading to low oral absorption and limited bioavailability. This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a resource for the scientific community.

Pharmacokinetic Profile (ADME)

The journey of this compound through the body is characterized by rapid absorption and distribution, followed by extensive metabolism and swift elimination.

Absorption

This compound exhibits poor oral absorption, a characteristic primarily attributed to its low water solubility. After oral administration, only a fraction of the dose reaches systemic circulation. Studies in rats have shown that the absorption of this compound is approximately 50-60%.[1] The prodrug diacerein is often used in clinical practice, as it is completely metabolized to this compound after administration, improving its uptake.

Distribution

Once absorbed, this compound distributes rapidly into various tissues. Studies in rats have shown that the highest concentrations are found in the liver, spleen, kidney, heart, and lungs.[2] Lower levels are observed in the muscle, adrenal glands, and thyroid.[2] Notably, this compound does not appear to cross the blood-brain barrier.[2] this compound exhibits very high plasma protein binding in both rat and human serum.[1]

Metabolism

This compound undergoes extensive phase II metabolism, primarily in the liver and gastrointestinal tract. The main metabolic pathways are glucuronidation and sulfation, leading to the formation of more water-soluble conjugates.[1] Key metabolites include this compound glucuronide and this compound sulfate. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A8 (in the gastrointestinal tract) and UGT2B7, play a significant role in its hepatic first-pass elimination.

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes. In rats, it is estimated that about 37% is excreted in urine and 53% in feces. Biliary-excreted this compound metabolites can be reabsorbed, indicating potential enterohepatic circulation, and are ultimately excreted in the urine.[1]

Bioavailability

The oral bioavailability of this compound is inherently low due to its poor water solubility and significant first-pass metabolism. This limitation has spurred research into novel drug delivery systems to enhance its therapeutic efficacy. One promising approach is the encapsulation of this compound into liposomes, which has been shown to significantly improve its oral bioavailability in Wistar rats by facilitating rapid absorption into the bloodstream.[3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key quantitative data from various pharmacokinetic studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Conditions | Reference |

| Tmax (h) | 0.236 - 0.333 | Oral administration of Niuhuang Shang Qing (NHSQ) tablets | [4] |

| Cmax (ng/mL) | 1623.25 ± 334.06 | Oral administration of 50 mg/kg diacerein | [5] |

| AUC (0-t) (h·ng/mL) | 4280.15 ± 1576.81 | Oral administration of 50 mg/kg diacerein | [5] |

| t1/2 (h) | 2.34 ± 1.81 | Oral administration of 50 mg/kg diacerein | [5] |

| t1/2 (h) | 5.51 - 13.66 | Oral administration of NHSQ tablets | [4] |

Abbreviations: Tmax, Time to maximum plasma concentration; Cmax, Maximum plasma concentration; AUC, Area under the plasma concentration-time curve; t1/2, Elimination half-life.

Table 2: Biodistribution of this compound in Rats

| Tissue | Relative Concentration |

| Liver | High |

| Spleen | High |

| Kidney | High |

| Heart | High |

| Lung | High |

| Muscle | Low |

| Adrenal Gland | Low |

| Thyroid | Low |

| Brain | Not Detected |

(Data compiled from[2])

Experimental Protocols

Animal Pharmacokinetic Study

A representative experimental protocol for assessing the pharmacokinetics of this compound in an animal model is detailed below.

-

Animal Model: Female Wistar rats are commonly used.[5] The animals are housed in controlled environments with regulated temperature, humidity, and light/dark cycles, and are allowed to acclimatize before the experiment.[5]

-

Drug Administration: For oral studies, a suspension of the test compound (e.g., diacerein at 50 mg/kg) is administered by gavage.[5]

-

Blood Sampling: Blood samples (e.g., 30-40 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.[5] Anesthesia may be used to minimize distress during sampling.[5]

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation (e.g., 8000 rpm for 8 minutes) and stored at -80°C until analysis.[5]

-

Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.[5]

Analytical Method: LC-MS/MS for this compound Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is frequently employed for the quantification of this compound and its metabolites in biological matrices.

-

Sample Preparation:

-

Spike 20 µL of blank plasma with the sample and an internal standard (e.g., wogonin or celecoxib).[5][6]

-

Perform protein precipitation by adding a solvent like acetonitrile.[5][6]

-

Sonicate the samples to ensure efficient extraction, followed by centrifugation (e.g., 20,000 x g for 15 minutes).[5]

-

The supernatant is collected, dried under nitrogen, and the residue is reconstituted in a suitable solvent (e.g., 50% acetonitrile) for injection into the LC-MS/MS system.[5]

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., ACE C18 or Inertsil ODS-3) is typically used for separation.[6][7]

-

Mobile Phase: A common mobile phase consists of a gradient of ammonium acetate and acetonitrile.[5][7] For example, a mixture of 0.01 M ammonium acetate (pH 6.0), acetonitrile, and methanol (30:58:12, v/v/v) can be used.[6]

-

Flow Rate: A typical flow rate is maintained around 0.4 mL/min.[5]

-

-

Mass Spectrometry Conditions:

-

Validation: The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, recovery, and stability.[6][7] A lower limit of quantification (LLOQ) for this compound can be as low as 5-7.81 nM.[6][7]

Visualizations: Pathways and Workflows

Pharmacokinetic Pathway of this compound

Caption: Overview of this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) pathway.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for a typical preclinical pharmacokinetic study of this compound.

This compound's Influence on the NF-κB Signaling Pathway

This compound exerts significant anti-inflammatory effects, largely by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.[9]

References

- 1. Pharmacokinetics of 14C-labelled this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS performing pharmacokinetic and biodistribution studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent this compound-Loaded Liposomes for In Vivo Biodistribution Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. article.imrpress.com [article.imrpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An LC-MS Method to Quantify this compound and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of this compound in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

Rhein's Anti-Inflammatory Response: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of Rhein, a major bioactive anthraquinone compound. It delineates the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions. This document is intended to serve as a comprehensive resource for researchers investigating novel anti-inflammatory therapeutics.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in several key signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the NLRP3 inflammasome pathway, and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators.[1][2][3][4]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[5][6] this compound has been shown to be a potent inhibitor of this pathway.[1][5][7] Its inhibitory action is multifaceted, targeting several key steps in the activation cascade.

This compound has been demonstrated to suppress the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and subsequent translocation to the nucleus.[5][6] Furthermore, this compound can inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] Some studies suggest that this compound's anti-inflammatory activity is mediated through the inhibition of IκB kinase β (IKKβ), an upstream kinase responsible for IκBα phosphorylation.[4][9] Additionally, this compound can modulate the PPARγ–NF-κB–HDAC3 axis, promoting a complex that blocks NF-κB acetylation and downstream cytokine release.[1][3]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are crucial mediators of cellular responses to a variety of external stimuli, leading to inflammation. This compound has been found to interfere with the activation of these kinases. In chondrocytes, this compound can inhibit the IL-1β-stimulated ERK1/2 pathway.[10] Studies in renal cell carcinoma have also shown that this compound can inhibit the phosphorylation of ERK and JNK.[11] This inhibition of MAPK signaling contributes to the overall anti-inflammatory and anti-proliferative effects of this compound.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[5] this compound has been shown to significantly attenuate the expression of NLRP3 and the subsequent cleavage of IL-1β in macrophages stimulated with LPS and ATP.[5] This indicates that this compound can directly or indirectly inhibit the activation of the NLRP3 inflammasome, providing another crucial mechanism for its anti-inflammatory action.[5][6]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is involved in regulating various cellular processes, including inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12][13] This inhibition is achieved by decreasing the phosphorylation levels of key proteins in the pathway, including PI3K, Akt, and mTOR.[12]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various inflammatory markers and pathways as reported in the literature.

| Cell/Animal Model | Stimulus | This compound Concentration(s) | Measured Parameter | Observed Effect | Reference |

| RAW264.7 macrophages | LPS (1 µg/mL) | 1, 5, 20 µM | IL-6, IL-1β, TNF-α production | Significant reduction at 5 and 20 µM | [5] |

| RAW264.7 macrophages | LPS (1 µg/mL) | 5, 20 µM | Phosphorylation of NF-κB p65 | Significant reduction | [5][6] |

| RAW264.7 macrophages | LPS + ATP | 5, 20 µM | NLRP3 and cleaved IL-1β expression | Significant attenuation | [5] |

| Transgenic zebrafish | Tail-cutting | 1, 5, 20 µM | Immune cell migration | Dose-dependent inhibition | [6][14] |

| Human osteoarthritic chondrocytes | IL-1β (10⁻¹⁰ M) | 10⁻⁵ M | IL-6, MMP-3, NO production | Reduction by 17-30% | [15] |

| HCT15, HCT116, DLD1 CRC cells | - | IC50 at 24h | Cell viability | IC50 values of 41.25 µM, 47.77 µM, and 46.51 µM, respectively | [16] |

| A498, 786-O RCC cells | - | 60 µM | p-ERK, p-Akt expression | Inhibition | [11] |

| RSV-challenged mice | RSV | - | IL-1β, IL-6, TNF-α, IL-18, IL-33 in serum and lung | Reduction | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

Western Blot Analysis of Phosphorylated NF-κB p65

This protocol is designed to assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit in cell lysates.

a. Cell Lysis and Protein Quantification:

-

Culture cells (e.g., RAW264.7 macrophages) to 80-90% confluency and treat with this compound at desired concentrations for a specified time before stimulating with an inflammatory agent (e.g., LPS).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

c. Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (e.g., anti-phospho-p65 (Ser536)) overnight at 4°C. A primary antibody for total p65 and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

ELISA for Cytokine Quantification

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[1][18]

a. Plate Preparation:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate again three times with wash buffer.

b. Sample and Standard Incubation:

-

Add 100 µL of standards (recombinant cytokine) and samples (cell culture supernatants) to the wells in duplicate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

c. Detection:

-

Add 100 µL of a biotinylated detection antibody specific for the cytokine to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate seven times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

NLRP3 Inflammasome Activation Assay

This assay measures the activation of the NLRP3 inflammasome by quantifying IL-1β release.

a. Cell Culture and Treatment:

-

Seed cells (e.g., bone marrow-derived macrophages or THP-1 cells) in a 96-well plate.[7]

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[9][19]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Activate the NLRP3 inflammasome with a second stimulus, such as ATP (5 mM) or nigericin (10 µM), for 1 hour.[9][19]

b. Measurement of IL-1β Release:

-

Collect the cell culture supernatants.

-

Quantify the concentration of mature IL-1β in the supernatants using a specific ELISA kit, following the protocol described above.

-

Cell lysates can also be analyzed by Western blot for the presence of cleaved caspase-1 and mature IL-1β.

Immunofluorescence Assay for NF-κB p65 Nuclear Translocation

This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[4][5][20]

a. Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound at desired concentrations for a specified time before stimulating with an inflammatory agent (e.g., LPS or TNF-α).

b. Cell Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

c. Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the p65 (fluorescent secondary antibody) and nuclear (DAPI) staining.

-

Analyze the images to quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

References

- 1. bowdish.ca [bowdish.ca]

- 2. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]

- 5. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]

- 6. This compound attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. This compound inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. This compound: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 19. mdpi.com [mdpi.com]

- 20. Nuclear Translocation of NF-κB p65 in hBMECs by Immunofluorescence Analysis [bio-protocol.org]

An In-depth Technical Guide to the Natural Sources and Extraction of Rhein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhein, an anthraquinone of significant pharmacological interest, is found in a variety of medicinal plants. This technical guide provides a comprehensive overview of the principal natural sources of this compound and details various methods for its extraction and purification. The document presents quantitative data in structured tables for comparative analysis of extraction efficiencies. Detailed experimental protocols for conventional and modern extraction techniques are provided to facilitate replication and optimization. Furthermore, key signaling pathways modulated by this compound are visualized using Graphviz to elucidate its mechanisms of action at a molecular level.

Principal Natural Sources of this compound

This compound is a naturally occurring anthraquinone derivative found in several families of medicinal plants. The primary sources of this compound are species within the Rheum, Cassia, and Polygonum genera.

-

Rhubarb (Rheum species): The roots and rhizomes of various rhubarb species are the most prominent sources of this compound. Notably, Rheum palmatum (Chinese Rhubarb), Rheum officinale, and Rheum tanguticum are frequently cited for their high concentrations of this compound and other bioactive anthraquinones like emodin, aloe-emodin, chrysophanol, and physcion[1][2][3]. The concentration of these compounds can be influenced by factors such as the plant's species, geographical origin, and harvesting time[3].

-

Cassia species: Several species of the Cassia genus are known to contain this compound. Cassia fistula (Golden Shower Tree), for instance, contains this compound in its fruit pulp[4][5]. Other documented sources include Cassia reticulata, Cassia tora, and Cassia angustifolia (Senna)[1].

-

Polygonum multiflorum (Fo-Ti): Also known as He Shou Wu in traditional Chinese medicine, the roots of Polygonum multiflorum are another significant source of this compound and its glycosides[6][7][8][9].

-

Other Botanical Sources: this compound has also been identified in other plants, including Senna alexandrina and has been isolated from endophytic fungi, such as Fusarium solani, residing in the roots of Rheum palmatum.

Extraction Methodologies for this compound

The extraction of this compound from its natural botanical sources can be accomplished through a variety of techniques, ranging from traditional solvent-based methods to more advanced, modern approaches. The choice of method often depends on factors such as the desired yield, purity, extraction time, and environmental considerations.

Conventional Extraction Methods

2.1.1. Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.

2.1.2. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, heated solvent.

2.1.3. Heat-Reflux Extraction

This method involves boiling the plant material with a solvent and condensing the vapor back into the extraction vessel, allowing for extraction at an elevated and constant temperature.

Modern Extraction Methods

2.2.1. Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which leads to higher extraction efficiency in a shorter time.

2.2.2. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cells, releasing the target compounds into the solvent. MAE is known for its high speed and efficiency.

Quantitative Data on this compound Extraction

The efficiency of this compound extraction is highly dependent on the method and parameters used. The following tables summarize quantitative data from various studies to allow for easy comparison.

| Extraction Method | Plant Source | Part Used | Solvent | Solid-to-Solvent Ratio | Temperature (°C) | Time | This compound Yield (mg/g of plant material) | Reference |

| Ultrasonic-Assisted Extraction (UAE) | Cassia fistula | Pod Pulp | 10% Ethanol | 1:40 g/mL | 75 | 40 min | 14.98 ± 0.93 | [10] |

| Microwave-Assisted Extraction (MAE) | Rheum palmatum | Root | Protic Ionic Liquid (80%) | 40 g/g | - | 50 s | 7.8 | [11] |

| Maceration | Cassia fistula | Pod Pulp | 70% Ethanol | - | Room Temp | - | Highest total anthraquinones | [1] |

| Decoction | Cassia fistula | Pod Pulp | Water | - | 95-98 | - | Highest total anthraquinone glycosides | [1] |

Experimental Protocols